molecular formula C26H20N4O2 B408741 N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE

N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Cat. No.: B408741
M. Wt: 420.5g/mol
InChI Key: GJYCVERQOHNACY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzotriazole moiety linked to a biphenyl structure, which is further substituted with a methoxyphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry, materials science, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the initial formation of the benzotriazole ring through a cyclization reaction of an appropriate precursor. . The methoxyphenyl group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and reagents are carefully selected to minimize costs and environmental impact while maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzotriazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the biphenyl moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields methoxybenzoic acid, while reduction of the benzotriazole ring can produce various amine derivatives.

Scientific Research Applications

N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, making it useful in coordination chemistry. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is unique due to its combination of a benzotriazole ring with a biphenyl structure, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability under various conditions.

Properties

Molecular Formula

C26H20N4O2

Molecular Weight

420.5g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)benzotriazol-5-yl]-4-phenylbenzamide

InChI

InChI=1S/C26H20N4O2/c1-32-23-14-12-22(13-15-23)30-28-24-16-11-21(17-25(24)29-30)27-26(31)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-17H,1H3,(H,27,31)

InChI Key

GJYCVERQOHNACY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Canonical SMILES

COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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